molecular formula C13H11N3 B1594234 2-Phenylimidazo[1,2-a]pyridin-3-amine CAS No. 3999-29-9

2-Phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B1594234
CAS No.: 3999-29-9
M. Wt: 209.25 g/mol
InChI Key: RJGJCHYNEWULMZ-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in drug design and development.

Mechanism of Action

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

This compound interacts with COX by inhibiting its activity . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .

Biochemical Pathways

The inhibition of COX by this compound affects the arachidonic acid cascade . This cascade is responsible for the metabolism of arachidonic acid to prostaglandin H2 (PGH2) by COX in a two-step process . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a significant role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against cox-2 enzyme have been evaluated .

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .

Action Environment

The compound’s structure, particularly the presence of the so2me pharmacophore at the para position of the c-2 phenyl ring, has been found to enhance cox-2 potency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:

These comparisons highlight the unique properties of this compound, particularly its versatility in medicinal chemistry and its potential for various therapeutic applications.

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGJCHYNEWULMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193045
Record name Imidazo(1,2-a)pyridine, 3-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3999-29-9
Record name 2-Phenylimidazo[1,2-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3999-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo(1,2-a)pyridine, 3-amino-2-phenyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 3-amino-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylimidazo[1,2-a]pyridin-3-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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